(3,4,5-Trimethylphenyl)boronic acid
Description
(3,4,5-Trimethoxyphenyl)boronic acid (CAS 182163-96-8) is an arylboronic acid derivative with three methoxy (-OCH₃) groups at the 3-, 4-, and 5-positions of the phenyl ring. Its molecular formula is C₉H₁₃BO₅, with a molecular weight of 212.01 g/mol . The compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and heterocycles, leveraging its boronic acid moiety’s ability to form stable covalent bonds with transition-metal catalysts .
Properties
CAS No. |
1246022-53-6 |
|---|---|
Molecular Formula |
C9H13BO2 |
Molecular Weight |
164.01 g/mol |
IUPAC Name |
(3,4,5-trimethylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5,11-12H,1-3H3 |
InChI Key |
NKBVADXTZTWXMA-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C(=C1)C)C)C)(O)O |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)C)C)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Electronic and Steric Effects
The 3,4,5-trimethoxy substitution imparts strong electron-donating effects, raising the boronic acid’s pKa compared to unsubstituted phenylboronic acid (pKa ~8.8) . This reduces its reactivity in aqueous environments but enhances stability in organic solvents. In contrast:
- 2,4,6-Trimethylphenylboronic acid (mesitylboronic acid, C₉H₁₃BO₂) features methyl (-CH₃) groups, which are less electron-donating than methoxy. This results in a lower pKa (~7.9) and higher reactivity in diol-binding applications (e.g., glucose sensing) .
- Fluorinated analogs (e.g., 3,4,5-trifluorophenylboronic acid) exhibit electron-withdrawing effects, lowering pKa (~6.5–7.0) and enhancing electrophilicity for cross-coupling reactions .
Data Tables
Table 1: Structural and Electronic Properties of Selected Boronic Acids
Key Research Findings
Synthetic Utility : The 3,4,5-trimethoxy substitution pattern enhances steric bulk, reducing yields in Pd-catalyzed cross-couplings compared to para-substituted analogs .
Thermodynamic Stability : Methoxy groups stabilize boronic esters in aqueous media, making the compound suitable for long-term storage but less effective in physiological environments .
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